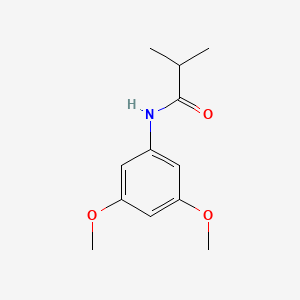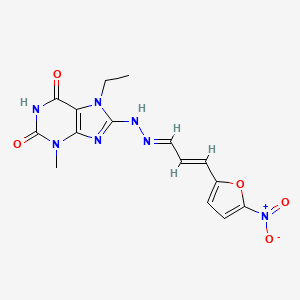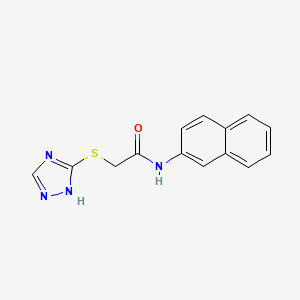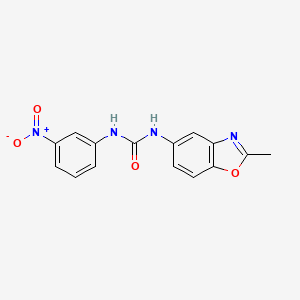
N-(2,4-dimethoxyphenyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-isopropoxybenzamide, commonly known as DIMEB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in research. DIMEB belongs to the class of benzamide compounds and has been found to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
DIMEB has been used in various scientific research applications due to its unique pharmacological properties. One of the most significant applications of DIMEB is in the field of cancer research. Studies have shown that DIMEB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DIMEB has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of DIMEB is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of tubulin polymerization results in the arrest of the cell cycle and ultimately leads to cell death. DIMEB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
DIMEB has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DIMEB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DIMEB has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that DIMEB has a low toxicity profile and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIMEB has several advantages for lab experiments. It has a low toxicity profile, making it safe to use in in vitro and in vivo studies. DIMEB is also soluble in organic solvents, making it easy to prepare for experiments. However, the limitations of DIMEB include its high cost and limited availability. DIMEB is a synthetic compound that requires specialized equipment and expertise to synthesize, making it difficult to obtain for some researchers.
Direcciones Futuras
There are several potential future directions for the use of DIMEB in scientific research. One potential direction is the development of DIMEB analogs with improved pharmacological properties. Another potential direction is the investigation of the role of DIMEB in the treatment of inflammatory diseases. Additionally, the use of DIMEB in combination with other anticancer drugs could lead to improved cancer treatment outcomes. Finally, the investigation of the mechanism of action of DIMEB could lead to the development of new drugs that target tubulin polymerization and HDAC activity.
Conclusion
In conclusion, DIMEB is a synthetic compound that has gained significant attention in the scientific community for its potential applications in research. DIMEB has been found to exhibit promising pharmacological properties, including anticancer, anti-inflammatory, and antioxidant properties. While DIMEB has several advantages for lab experiments, its high cost and limited availability are significant limitations. However, the potential future directions for the use of DIMEB in scientific research are numerous, making it a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of DIMEB involves the reaction of 2,4-dimethoxybenzoic acid with isopropylamine and thionyl chloride. The resulting product is then reacted with 4-isopropoxyaniline to yield DIMEB. This process yields a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWRAMOHLZOWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)